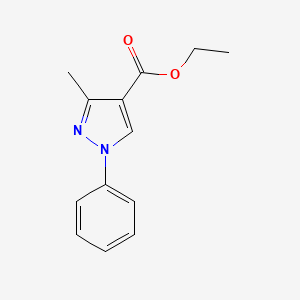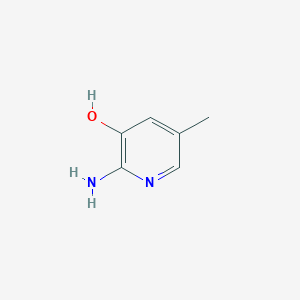
1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is also known as 1-[4-(Aminomethyl)benzyl]-4-piperidinol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Reductive Amination and Derivative Synthesis : Kuznetsov and Chapyshev (2007) demonstrated the use of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine for the synthesis of 4-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine via reductive amination, leading to various 7-arylmethyl-substituted derivatives. This highlights the compound's role in synthesizing complex heterocycles with potential pharmacological applications (Kuznetsov & Chapyshev, 2007).
Synthesis of Non-aromatic Heterocyclic Compounds : Rubtsova et al. (2020) discussed pyrrolidin-2-ones and their derivatives as promising non-aromatic heterocyclic compounds found in natural products and biologically active molecules, emphasizing their significance in developing new medicinal molecules (Rubtsova et al., 2020).
Dipeptide Analogues : Hosseini et al. (2006) introduced a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showcasing these compounds as dipeptide analogues for potential biological applications, reflecting their utility in designing peptide-based therapeutic agents (Hosseini et al., 2006).
Advanced Material Science
Electrical Conductivity : Anderson and Liu (2000) highlighted the use of pyrrolidines and their derivatives in synthesizing electrically conducting polymers, underscoring the compound's role in creating advanced materials for electronics and other technologically significant applications (Anderson & Liu, 2000).
Biological Activity and Pharmacology
Enzyme Inhibition : Popowycz et al. (2003) synthesized derivatives of 2-(aminomethyl)pyrrolidine-3,4-diol and evaluated their inhibitory activity towards alpha-mannosidases, illustrating the compound's potential as a biochemical tool for studying and modulating enzyme activity (Popowycz et al., 2003).
Acetylcholinesterase Inhibitors : Neves et al. (2019) explored the synthesis of thiazolidin-4-one and thiazinan-4-one derivatives using 1-(2-aminoethyl)pyrrolidine as a precursor, assessing their acetylcholinesterase (AChE) inhibitory activity. This study showcases the application of pyrrolidine derivatives in developing new therapeutic agents for conditions such as Alzheimer's disease (Neves et al., 2019).
Mechanism of Action
Target of Action
The primary target of 1-(4-Aminomethyl-benzyl)-pyrrolidin-2-one, also known as IMDQ, is the Toll-like receptor (TLR) 7/8 . TLRs are a type of pattern recognition receptor (PRR) that play a crucial role in the innate immune system. They recognize molecules that are broadly shared by pathogens but distinguishable from host molecules, collectively referred to as pathogen-associated molecular patterns (PAMPs).
Mode of Action
IMDQ interacts with TLR7/8, leading to the activation of these receptors . The activation of TLRs triggers a cascade of immune responses, including the production of cytokines, which are signaling molecules that modulate the immune system. This interaction results in localized immune activation .
Biochemical Pathways
Upon activation of TLR7/8, a series of downstream effects occur. These include the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to the production of pro-inflammatory cytokines, chemokines, and interferons, which play a vital role in immune response .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetic properties can be significantly improved when it’s incorporated into a suitable delivery system, such as a nanogel .
Result of Action
The activation of TLR7/8 by IMDQ leads to a robust immune response. This includes the activation of antigen-specific T and B cells, which outperform mixtures of individual components . The immune response can lead to the growth reduction of different tumors expressing ovalbumin intracellularly or on their surface .
Action Environment
Environmental factors can influence the action, efficacy, and stability of IMDQ. For instance, the acidic tumor microenvironment can trigger the disintegration of IMDQ-loaded nanogels, leading to deep tumor penetration and on-demand drug release . Additionally, the presence of intracellularly abundant glutathione (GSH) can trigger the release of IMDQ from the polymer scaffold .
properties
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-8-10-3-5-11(6-4-10)9-14-7-1-2-12(14)15/h3-6H,1-2,7-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTRFBASHRQLSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588489 |
Source


|
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
953752-30-2 |
Source


|
| Record name | 1-{[4-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(3-[2-Furyl]acryloyl)-Phe-Phe](/img/structure/B1340431.png)





![4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine](/img/structure/B1340447.png)